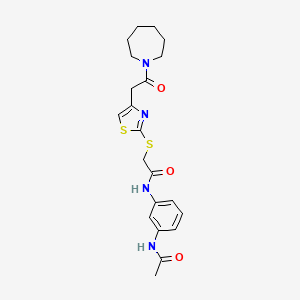

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

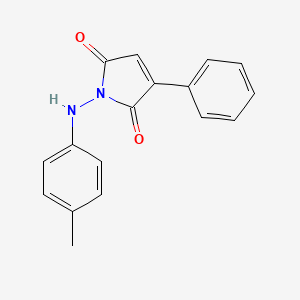

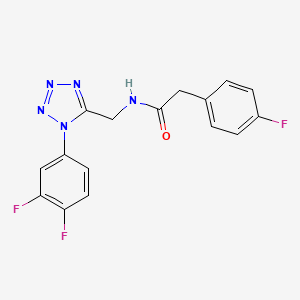

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate is a chemical compound commonly known as EIT or EIT-oxalate. It is a synthetic compound that has been widely used in scientific research due to its unique properties. EIT-oxalate is a thiophene-based molecule that is structurally similar to other compounds in the thiophene family. The synthesis of EIT-oxalate is a complex process that involves several steps.

Applications De Recherche Scientifique

Synthesis and Technical Approaches

New Technical Synthesis : A novel synthesis method for producing ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, demonstrates high enantiomeric purity and yield, starting from acetophenone and diethyl oxalate. This method involves chemo- and enantioselective hydrogenation catalyzed by a heterogeneous Pt catalyst, indicating potential application in pharmaceutical synthesis (Herold et al., 2000).

Enantioselective Preparation : The enantioselective reduction of ethyl 2-oxophenylbutyrate by Candida boidinii CIOC21 to afford ethyl (R)-2-hydroxy-4-phenylbutyrate with 99% ee showcases a key step in the production of angiotensin-converting enzyme (ACE) inhibitors, highlighting the use of microorganisms in pharmaceutical intermediates synthesis (Chen et al., 2008).

Potential Bioactivity and Applications

Anticancer and Antimicrobial Potential : Synthesis and crystal structure analysis of compounds like ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate point towards potential bioactivity as analgesic and antidyslipidemic agents, with in silico screening indicating possible antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects (Navarrete-Vázquez et al., 2011). Additionally, new quinazolines have been synthesized with promising results as potential antimicrobial agents against a range of bacteria and fungi, highlighting their significance in developing new therapeutic agents (Desai et al., 2007).

Enzymatic Resolution : The enzymatic resolution of racemic compounds to produce enantiomerically pure substances, such as the preparation of (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase, underscores the importance of this compound in the synthesis of biologically active molecules. This process highlights the potential application in the synthesis of pharmaceuticals and fine chemicals (Fadnavis et al., 2006).

Propriétés

IUPAC Name |

ethyl 2-[[2-(2-methylpropylamino)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S.C2H2O4/c1-4-24-19(23)17-15(14-8-6-5-7-9-14)12-25-18(17)21-16(22)11-20-10-13(2)3;3-1(4)2(5)6/h5-9,12-13,20H,4,10-11H2,1-3H3,(H,21,22);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKPWNBGGBSFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CNCC(C)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Fluorophenyl)piperazinyl]-2-[(methylsulfonyl)phenylamino]ethan-1-one](/img/structure/B2532127.png)

![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)

![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)

![N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2532136.png)

![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)